molecular formula C9H10N4O B2730996 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole CAS No. 150436-27-4

5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole

Cat. No.: B2730996
CAS No.: 150436-27-4
M. Wt: 190.206
InChI Key: JCVKYNOWXCOUOL-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylphenoxy)-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 3,5-dimethylphenoxy group. Tetrazoles are nitrogen-rich aromatic rings known for their metabolic stability and bioisosteric replacement of carboxylic acids in pharmaceuticals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,5-dimethylphenoxy)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6-3-7(2)5-8(4-6)14-9-10-12-13-11-9/h3-5H,1-2H3,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVKYNOWXCOUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NNN=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole typically involves the reaction of 3,5-dimethylphenol with appropriate azide sources under controlled conditions. One common method includes the use of sodium azide and a suitable solvent, such as dimethylformamide (DMF), to facilitate the formation of the tetraazole ring . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and halides. The reactions are typically conducted under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted tetraazoles and phenoxy derivatives .

Scientific Research Applications

Medicinal Applications

Antiviral Activity
Research has indicated that tetrazole derivatives exhibit promising antiviral properties. Specifically, compounds similar to 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole have been investigated for their ability to inhibit HIV-1 replication. In particular, derivatives designed based on tetrazole structures have shown significant potency against HIV-1 gp41 with IC(50) values in the low micromolar range . These findings suggest that the compound could serve as a lead structure for developing new antiviral agents.

Antibacterial and Antifungal Properties
The antibacterial and antifungal activities of tetrazole derivatives have been documented extensively. For instance, compounds derived from 1H-tetrazoles have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of the tetrazole moiety has been linked to enhanced antimicrobial activity . Additionally, studies have shown that certain tetrazoles possess antifungal properties against pathogens like Aspergillus flavus .

Anticancer Potential
Tetrazole derivatives are also being explored for their anticancer properties. Compounds containing the tetrazole ring have been reported to exhibit significant activity against various cancer cell lines. For example, some studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth . The structural features of this compound may enhance its interaction with biological targets involved in cancer progression.

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods. Recent advancements include:

One-Pot Multi-Component Reactions
Recent studies have highlighted efficient one-pot multi-component reactions for synthesizing tetrazole derivatives. These methods often involve the use of catalysts and microwave irradiation to enhance yields and reduce reaction times . Such techniques not only streamline the synthesis process but also contribute to greener chemistry practices by minimizing solvent use.

Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for the rapid formation of tetrazoles. This method allows for improved reaction conditions and higher yields compared to traditional heating methods . The application of microwave technology in synthesizing this compound could facilitate its production in both academic and industrial settings.

Computational Studies

Computational chemistry plays a crucial role in understanding the interactions and properties of this compound. Molecular docking studies have been utilized to predict how this compound interacts with various biological targets. These studies help identify potential binding sites and optimize the compound's structure for enhanced biological activity .

Mechanism of Action

The mechanism of action of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit protoporphyrinogen oxidase (PPO), an enzyme involved in the biosynthesis of porphyrins, thereby affecting cellular metabolism .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Tetrazole Derivatives

(a) 5-[3,5-Bis(trifluoromethyl)phenyl]tetrazole
  • Structure : Replaces methyl groups with trifluoromethyl (CF₃) substituents at the 3,5-positions of the phenyl ring.
  • Impact : CF₃ groups increase electronegativity and lipophilicity, enhancing metabolic stability and resistance to oxidative degradation compared to methyl groups .
  • Applications : Such derivatives are valuable in agrochemicals and pharmaceuticals due to their enhanced stability.
(b) 5-[2-(Trifluoromethyl)phenyl]-2H-tetrazole
  • Structure : Trifluoromethyl group at the 2-position of the phenyl ring (positional isomer of the above).

Heterocyclic Core Modifications

(a) Oxadiazole Derivatives (e.g., N’-(4-Hydroxybenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide)
  • Structure: Replaces tetrazole with a 1,3,4-oxadiazole ring linked to a 2,4-dimethylphenoxy group.
  • Impact : Oxadiazoles exhibit weaker hydrogen-bonding capacity but higher electron-withdrawing effects, influencing reactivity and solubility .
  • Synthetic Challenges : Requires pH-controlled filtration (pH 5–6) for optimal yield due to thiol group sensitivity .
(b) Thiadiazole Derivatives (e.g., 3,5-Dimethyl-4-phenyl-3,4-dihydro-1,2,3-oxathiazine 2,2-dioxide)
  • Structure : Incorporates sulfur in the heterocyclic core.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
5-(3,5-Dimethylphenoxy)-1H-tetrazole Tetrazole 3,5-Dimethylphenoxy C₉H₉N₄O 189.2 High lipophilicity, bioisostere -
5-[3,5-Bis(trifluoromethyl)phenyl]tetrazole Tetrazole 3,5-Bis(trifluoromethyl) C₉H₅F₆N₄ 306.2 Enhanced metabolic stability
N’-(4-Hydroxybenzylidene)-... (Oxadiazole derivative) Oxadiazole 2,4-Dimethylphenoxy, thiol C₂₀H₂₀N₄O₄S 412.4 pH-sensitive synthesis
3,5-Dimethyl-4-phenyl-oxathiazine dioxide Thiadiazole Phenyl, methyl C₁₁H₁₄NO₃S 252.3 Sulfur-mediated reactivity

Biological Activity

5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, focusing on antibacterial and anticancer activities, supported by data from various studies.

  • Molecular Formula : C₉H₁₀N₄O
  • Molecular Weight : 190.2019 g/mol
  • CAS Number : 73963-34-5

Antibacterial Activity

Recent studies have demonstrated that derivatives of tetrazoled compounds exhibit significant antibacterial properties. For instance, in a comparative study, this compound was found to be effective against various bacterial strains.

Table 1: Antibacterial Activity of Tetrazoled Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundEnterococcus faecalis12 µg/mL
This compoundStaphylococcus aureus16 µg/mL
Control (Cefazolin)Enterococcus faecalis20 µg/mL

This compound showed a lower MIC than the control cefazolin against Enterococcus faecalis, indicating its potential as an effective antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has also exhibited antifungal activity. It was tested against common fungal pathogens such as Candida albicans and Microsporum audouinii.

Table 2: Antifungal Activity of Tetrazoled Compounds

Compound NameFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans8 µg/mL
Control (Clotrimazole)Candida albicans10 µg/mL

The results indicate that the compound has comparable activity to established antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines. Notably, it demonstrated significant cytotoxic effects on HepG2 (liver) and MCF-7 (breast) cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
This compoundHepG215.6
This compoundMCF-718.4
Control (Fluorouracil)HepG210.0

The IC50 values indicate that the compound is more potent than fluorouracil against these cancer cell lines .

Molecular docking studies have suggested that the compound interacts with specific protein targets involved in cancer progression and bacterial resistance mechanisms. For instance:

  • Binding Affinity : The compound exhibited a binding affinity of -7.8 kcal/mol to the target protein associated with cancer cell proliferation.

This suggests a strong interaction that could inhibit target functions effectively .

Case Studies and Research Findings

A comprehensive study analyzed several derivatives of tetrazoled compounds and their biological activities. The findings highlighted that modifications at specific positions on the tetrazole ring significantly influenced both the potency and selectivity of these compounds against various pathogens and cancer cells.

Key Findings:

  • Structural Modifications : Electron-withdrawing groups at specific positions enhanced antibacterial activity.
  • Selectivity Index : Compounds with higher selectivity indices were less toxic to normal cells while maintaining efficacy against cancer cells.

These insights underscore the importance of structure-activity relationships in developing new therapeutic agents based on tetrazole derivatives .

Q & A

Basic Research: Optimal Synthesis Conditions

Q: What are the critical parameters for maximizing the yield of 5-(3,5-dimethylphenoxy)-1H-tetrazole during synthesis? A: Key factors include:

  • Reaction Time and Temperature : Prolonged reflux (e.g., 18 hours) ensures complete cyclization, as seen in analogous tetrazole syntheses .
  • pH Control : Acidic filtration (pH 5–6) minimizes salt formation, improving yields. Basic or strongly acidic conditions reduce yields due to side reactions .
  • Solvent Selection : Polar aprotic solvents like DMSO enhance reaction efficiency for intermediates .

Table 1: Synthesis Optimization Parameters from Analogous Compounds

StepConditionsYieldReference
CyclizationReflux in DMSO, 18 hours65%
FiltrationpH 5–6, ice-water quenching79–81%
Intermediate PurificationRecrystallization (water-ethanol)77–81%

Basic Research: Structural Characterization

Q: Which spectroscopic techniques are most reliable for confirming the structure of 5-(3,5-dimethylphenoxy)-1H-tetrazole? A: A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify chemical environments of the phenoxy and tetrazole moieties. For example, aromatic protons in 3,5-dimethylphenoxy derivatives appear as doublets (δ 6.7–7.2 ppm) .
  • IR Spectroscopy : Stretching vibrations for C-O (1250–1150 cm⁻¹) and N=N (1600–1500 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 412 for C₂₀H₂₀N₄O₄S analogs) validate molecular weight .

Table 2: Representative Spectral Data for Analogous Compounds

Compound¹H NMR (δ, ppm)IR (cm⁻¹)EIMS (m/z)
N’-(4-Nitrobenzylidene) derivative7.8 (d, 2H), 2.4 (s, 6H)1250 (C-O), 1520 (N=N)439

Advanced Research: Structure-Activity Relationship (SAR)

Q: How do substituents on the phenoxy group influence the biological activity of tetrazole derivatives? A:

  • Electron-Donating Groups (e.g., Methyl) : Enhance stability and lipophilicity, improving membrane permeability. For example, 3,5-dimethyl substitution increases thermal stability (m.p. 166–180°C) and bioactivity .
  • Electron-Withdrawing Groups (e.g., NO₂) : May reduce activity due to decreased electron density on the tetrazole ring .
  • Spatial Effects : Dihedral angles between the tetrazole and aromatic rings (e.g., 10–15°) modulate binding to biological targets .

Advanced Research: Mechanistic Studies

Q: What experimental strategies can elucidate the mechanism of action of 5-(3,5-dimethylphenoxy)-1H-tetrazole in biological systems? A:

  • Enzyme Inhibition Assays : Test interactions with cytochrome P450 or hydrolases using UV-Vis spectroscopy .
  • Cellular Assays : MTT and LDH assays quantify cytotoxicity and oxidative stress in vitro .
  • Computational Modeling : Molecular docking predicts binding affinities to target proteins (e.g., HIF-1α) .

Table 3: Biological Assay Design for Tetrazole Derivatives

AssayProtocolKey Metrics
MTT Viability24-hour incubation, 570 nm absorbanceIC₅₀ values
LDH ReleaseColorimetric detection at 490 nmMembrane integrity
Total Oxidative StressSpectrophotometric quantificationROS levels (nmol/mL)

Advanced Research: Resolving Data Contradictions

Q: How can conflicting reports about the biological activity of tetrazole derivatives be reconciled? A:

  • Control Experiments : Verify purity via HPLC and exclude solvent interference .
  • Dose-Response Studies : Ensure activity is concentration-dependent and not an artifact .
  • Comparative SAR : Evaluate substituent effects across structurally similar analogs (e.g., trifluoromethyl vs. methoxy groups) .

Basic Research: Stability Under Extreme Conditions

Q: What conditions destabilize 5-(3,5-dimethylphenoxy)-1H-tetrazole, and how can degradation be monitored? A:

  • pH Sensitivity : Degrades in strong acids/bases (pH < 2 or > 10) via ring-opening. Monitor via TLC or NMR .
  • Thermal Stability : Decomposes above 200°C; DSC/TGA profiles confirm thermal thresholds .

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